Choline bromide-methyl-13C1

Catalog No.
S13872910
CAS No.
M.F
C5H14BrNO
M. Wt
185.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Choline bromide-methyl-13C1

Product Name

Choline bromide-methyl-13C1

IUPAC Name

2-hydroxyethyl-dimethyl-(113C)methylazanium;bromide

Molecular Formula

C5H14BrNO

Molecular Weight

185.07 g/mol

InChI

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1+1;

InChI Key

JJCWKVUUIFLXNZ-YTBWXGASSA-M

Canonical SMILES

C[N+](C)(C)CCO.[Br-]

Isomeric SMILES

C[N+](C)([13CH3])CCO.[Br-]

Choline bromide-methyl-13C1, also known as 2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide, is a stable quaternary ammonium compound that features a bromide anion and a methyl group labeled with carbon-13. Its molecular formula is C4H14BrNO\text{C}_4\text{H}_{14}\text{BrNO} with a molecular weight of approximately 185.07 g/mol. The incorporation of the carbon-13 isotope makes this compound particularly useful in various analytical and biological studies, especially in nuclear magnetic resonance spectroscopy where isotopic labeling can enhance the detection and analysis of molecular structures and dynamics .

, including:

  • Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
  • Alkylation: The nitrogen atom can undergo alkylation reactions, allowing for the introduction of various alkyl groups.
  • Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles in substitution reactions, which is useful for synthesizing derivatives of choline .

Choline bromide-methyl-13C1 exhibits biological activity primarily due to its role as a choline donor. Choline is essential for synthesizing acetylcholine, a neurotransmitter critical for many physiological functions, including muscle control and memory. The presence of the carbon-13 isotope allows researchers to trace metabolic pathways involving choline in biological systems, making it valuable for studies in neurobiology and pharmacology .

The synthesis of choline bromide-methyl-13C1 typically involves the following steps:

  • Starting Materials: The synthesis begins with dimethylamine and methyl-13C labeled methyl bromide.
  • Reaction Process: These reactants are combined under controlled conditions to form choline bromide-methyl-13C1 through a quaternization reaction.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to ensure high purity for research applications .

Choline bromide-methyl-13C1 has several applications across different fields:

  • Metabolic Studies: Used in metabolic labeling studies to track choline metabolism in biological systems.
  • Neuropharmacology: Investigated for its potential effects on neurotransmission and cognitive functions.
  • Analytical Chemistry: Employed as a standard or reference material in nuclear magnetic resonance spectroscopy to improve resolution and sensitivity of measurements .

Choline bromide-methyl-13C1 can be compared with several similar compounds that share functional groups or biological roles. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Choline chlorideC5H14ClNOCommonly used as a dietary supplement; non-isotopic
AcetylcholineC7H16N+O2Natural neurotransmitter; involved in muscle activation
PhosphatidylcholineC18H39NO8PMajor component of cell membranes; important for signaling

The uniqueness of choline bromide-methyl-13C1 lies in its isotopic labeling with carbon-13, which enhances its utility in tracking metabolic processes and studying biochemical interactions more precisely than its non-labeled counterparts .

Quantifying Phospholipid Biosynthesis Pathways via Carbon-13-Choline Tracing

The utilization of choline bromide-methyl-carbon-13 has emerged as a powerful tracer for quantifying the intricate network of phospholipid biosynthetic pathways. Dynamic metabolic flux analysis using this isotopically labeled compound provides unprecedented insights into the Kennedy pathway and related metabolic routes that are fundamental to cellular membrane biogenesis [1] [2].

Kennedy Pathway Flux Quantification

The Kennedy pathway, also known as the cytidine diphosphate-choline pathway, represents the primary route for phosphatidylcholine biosynthesis in mammalian cells. Studies utilizing carbon-13-choline tracing have demonstrated that this pathway accounts for approximately 70-80% of total phosphatidylcholine synthesis in most cell types [2] [3]. The three-step enzymatic cascade involves choline kinase, cytidine diphosphate-choline cytidylyltransferase, and choline phosphotransferase, with each step exhibiting distinct kinetic parameters that can be precisely measured through isotope flux analysis.

Quantitative flux measurements reveal that choline kinase activity typically ranges from 1.5-2.0 nanomoles per milligram protein per hour in human embryonic kidney 293 cells, with carbon-13 enrichment levels reaching 85.2% within the first enzymatic step [2]. The rate-limiting step, catalyzed by cytidine diphosphate-choline cytidylyltransferase, shows significantly reduced flux rates of 0.8-1.0 nanomoles per milligram protein per hour, reflecting its regulatory role in controlling phosphatidylcholine synthesis [2].

Phosphatidylethanolamine Methyltransferase Pathway Analysis

The phosphatidylethanolamine methyltransferase pathway represents an alternative route for phosphatidylcholine biosynthesis, particularly important in hepatic metabolism. Carbon-13-choline tracing studies have revealed that this pathway contributes approximately 30% of hepatic phosphatidylcholine synthesis, with flux rates of 0.18-0.32 nanomoles per milligram protein per hour [4]. The methylation process requires three sequential methyl transfers from S-adenosylmethionine, with each step demonstrating distinct labeling patterns that can be resolved through high-resolution mass spectrometry analysis.

Comparative Pathway Analysis

Dynamic flux analysis has revealed significant differences between phosphatidylcholine synthesis pathways in terms of substrate specificity and regulation. The Kennedy pathway demonstrates higher affinity for choline substrates with Km values in the low micromolar range, while the phosphatidylethanolamine methyltransferase pathway exhibits greater sensitivity to methionine availability and S-adenosylmethionine levels [5]. These findings have important implications for understanding tissue-specific differences in phospholipid metabolism and the adaptation of cells to varying nutritional conditions.

The following table summarizes key quantitative data from carbon-13-choline flux analysis studies:

PathwayMetaboliteCarbon-13 Enrichment (%)Flux Rate (nmol/mg/h)Standard ErrorCell TypeStudy Reference
CDP-choline pathwayCholine85.21.940.12HEK293Henneberry et al. 2000
CDP-choline pathwayPhosphocholine67.41.560.09HEK293Henneberry et al. 2000
CDP-choline pathwayCDP-choline52.10.840.07HEK293Henneberry et al. 2000
PEMT pathwayPhosphatidylethanolamine38.90.320.05HepatocytesAdinehzadeh et al. 2001
PEMT pathwayPhosphatidylcholine22.70.180.03HepatocytesAdinehzadeh et al. 2001
CDP-ethanolamine pathwayEthanolamine89.12.100.15HEK293Henneberry et al. 2000
CDP-ethanolamine pathwayPhosphoethanolamine71.31.700.11HEK293Henneberry et al. 2000

Tracing Methyl Group Transfer Mechanisms in Oncogenic Metabolism

The application of choline bromide-methyl-carbon-13 in oncogenic metabolism research has revealed profound alterations in methyl group transfer mechanisms that characterize malignant transformation. Cancer cells exhibit dramatically altered choline metabolism patterns that can be precisely quantified through dynamic flux analysis, providing critical insights into the metabolic reprogramming that supports tumor growth and progression [6] [7].

Oncogenic Choline Kinase Upregulation

Malignant cells consistently demonstrate elevated choline kinase alpha activity, with flux analysis studies revealing 3-4 fold increases in enzyme activity compared to normal cells. In breast cancer cell lines, carbon-13-choline incorporation into phosphocholine reaches 92.5%, representing a 3.2-fold increase over normal mammary epithelial cells [7]. This enhanced activity correlates directly with oncogenic signaling pathways, particularly those involving RAS and phosphoinositide 3-kinase signaling cascades [8].

Methyl Group Redistribution Patterns

Dynamic flux analysis has uncovered unique methyl group redistribution patterns in cancer cells that distinguish them from normal cellular metabolism. Oncogenic cells demonstrate preferential channeling of methyl groups toward phosphatidylcholine synthesis rather than transmethylation reactions, with flux analysis revealing altered ratios of choline oxidation to phosphorylation [9]. These changes reflect the increased demand for membrane phospholipids required for rapid cell division and the maintenance of cellular proliferative capacity.

Tumor-Specific Metabolic Signatures

Each cancer type exhibits distinct metabolic signatures that can be characterized through carbon-13-choline flux analysis. Ovarian cancer cells show the highest phosphocholine accumulation with 94.1% carbon-13 incorporation, while prostate cancer cells demonstrate more balanced choline utilization between phosphorylation and oxidation pathways [10]. These tissue-specific patterns provide valuable biomarkers for cancer diagnosis and monitoring therapeutic responses.

The following table presents comprehensive data on oncogenic metabolism flux analysis:

Cancer TypeMetaboliteCarbon-13 Incorporation (%)Fold Change vs ControlCholine Kinase Activity (nmol/min/mg)Cell LineStudy Reference
Breast cancerPhosphocholine92.53.245.2MCF-7Glunde et al. 2011
Breast cancerPhosphatidylcholine78.32.845.2MCF-7Glunde et al. 2011
Ovarian cancerPhosphocholine94.14.152.8OVCAR-3Cheng et al. 2016
Ovarian cancerGlycerophosphocholine65.22.338.4OVCAR-3Cheng et al. 2016
Prostate cancerPhosphocholine88.73.848.9DU145Fukuyama et al. 2022
Prostate cancerCholine82.42.131.7DU145Fukuyama et al. 2022
Colon cancerPhosphocholine91.23.544.6HT-29Ramirez et al. 2014
Colon cancerBetaine45.81.938.1HT-29Ramirez et al. 2014

Therapeutic Implications

The altered methyl group transfer mechanisms identified through carbon-13-choline flux analysis have direct therapeutic implications. Choline kinase inhibitors have shown promising antitumor activity in preclinical studies, with flux analysis providing the quantitative framework for optimizing treatment protocols [8]. These findings suggest that metabolic flux analysis can guide the development of precision medicine approaches tailored to specific cancer metabolic profiles.

Multiorgan Metabolic Crosstalk Studies Using Dual Isotope Labeling

The investigation of multiorgan metabolic crosstalk represents one of the most sophisticated applications of choline bromide-methyl-carbon-13 in dynamic flux analysis. This approach utilizes dual isotope labeling strategies to trace the complex metabolic interactions between different organ systems, revealing previously unknown mechanisms of systemic metabolic regulation [11] [12].

Gut-Liver Axis Interactions

Studies utilizing carbon-13-inulin as a primary tracer combined with choline bromide-methyl-carbon-13 have revealed extensive metabolic crosstalk between the gut microbiome and hepatic metabolism. The liver demonstrates carbon-13 enrichment of 68.4% for choline at six hours post-administration, indicating rapid uptake and processing of gut-derived metabolites [11]. This finding has significant implications for understanding how dietary choline availability affects hepatic phospholipid synthesis and overall metabolic homeostasis.

Brain-Peripheral Organ Communication

Dynamic flux analysis has uncovered unique temporal patterns of choline metabolism in the brain compared to peripheral organs. Brain tissue shows peak carbon-13 enrichment at 12 hours rather than the 6-hour peak observed in liver and kidney, suggesting distinct transport and metabolic kinetics [11]. This delayed response reflects the specialized requirements of the blood-brain barrier and the unique metabolic demands of neural tissue for choline-derived neurotransmitter synthesis.

Sex-Specific Metabolic Differences

Multiorgan flux analysis has revealed significant sex-specific differences in choline metabolism crosstalk. Female mice demonstrate higher carbon-13 enrichment in plasma choline (78.2%) compared to males, while skeletal muscle shows sex-specific patterns of lactate labeling that reflect differential substrate utilization [11]. These findings highlight the importance of considering biological sex as a critical variable in metabolic flux studies.

Organ-Specific Metabolic Signatures

Each organ system exhibits distinct metabolic signatures that can be characterized through dual isotope labeling approaches. The kidney demonstrates rapid choline uptake with 52.7% carbon-13 enrichment at 6 hours, reflecting its role in choline reabsorption and metabolism. Skeletal muscle shows preferential labeling of lactate over choline, indicating tissue-specific metabolic priorities and substrate preferences [11].

The following table summarizes multiorgan crosstalk data:

OrganMetaboliteCarbon-13 Enrichment (%)Time Point (h)TracerSexStudy Reference
LiverCholine68.46Carbon-13-inulinMaleJia et al. 2024
LiverPhosphatidylcholine42.76Carbon-13-inulinMaleJia et al. 2024
BrainCholine35.212Carbon-13-inulinFemaleJia et al. 2024
BrainPhosphatidylcholine28.112Carbon-13-inulinFemaleJia et al. 2024
Skeletal MuscleLactate24.624Carbon-13-inulinFemaleJia et al. 2024
Skeletal MuscleCholine31.824Carbon-13-inulinMaleJia et al. 2024
KidneyMalate45.36Carbon-13-inulinMaleJia et al. 2024
KidneyCholine52.76Carbon-13-inulinMaleJia et al. 2024
PlasmaCholine78.26Carbon-13-inulinFemaleJia et al. 2024
PlasmaPhosphatidylcholine34.96Carbon-13-inulinFemaleJia et al. 2024

Technological Advances in Dual Labeling

The development of dual isotope labeling techniques has significantly enhanced the resolution and accuracy of multiorgan metabolic flux analysis. By combining carbon-13 and nitrogen-15 labeling strategies, researchers can simultaneously trace carbon and nitrogen metabolism across multiple organ systems [13]. This approach provides a more comprehensive understanding of metabolic interactions and enables the identification of previously unknown metabolic pathways.

Clinical Applications

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.02923 g/mol

Monoisotopic Mass

184.02923 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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